molecular formula C22H18Cl2N2O3 B12374016 Autophagy-IN-3

Autophagy-IN-3

Cat. No.: B12374016
M. Wt: 429.3 g/mol
InChI Key: VDXPOMCEKWAGSX-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Autophagy-IN-3 is a chemical compound known for its role in modulating autophagy, a cellular process responsible for degrading and recycling cellular components. Autophagy is crucial for maintaining cellular homeostasis and responding to stress conditions such as nutrient deprivation and oxidative stress. This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Autophagy-IN-3 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This involves optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with regulatory standards. The production process may also include purification steps such as crystallization, filtration, and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Autophagy-IN-3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

    Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a catalyst.

    Substitution: Common reagents include halides, acids, and bases, with conditions varying based on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Autophagy-IN-3 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study autophagy-related pathways and mechanisms.

    Biology: Investigates the role of autophagy in cellular processes such as apoptosis, cell survival, and immune responses.

    Medicine: Explores potential therapeutic applications in treating diseases like cancer, Alzheimer’s disease, and Parkinson’s disease by modulating autophagy.

    Industry: Utilized in the development of pharmaceuticals and therapeutic agents targeting autophagy-related pathways.

Mechanism of Action

Autophagy-IN-3 exerts its effects by modulating the autophagy pathway. It interacts with key molecular targets involved in the initiation and regulation of autophagy, such as the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). By inhibiting or activating these targets, this compound can influence the formation of autophagosomes, the fusion of autophagosomes with lysosomes, and the degradation of cellular components. This modulation of autophagy can lead to various cellular outcomes, including enhanced cell survival, reduced inflammation, and improved cellular homeostasis.

Comparison with Similar Compounds

Autophagy-IN-3 can be compared with other autophagy modulators such as:

    3-Methyladenine (3-MA): An inhibitor of autophagy that targets the class III phosphatidylinositol 3-kinase (PI3K) complex.

    Chloroquine (CQ): An inhibitor that blocks the fusion of autophagosomes with lysosomes.

    Rapamycin: An activator of autophagy that inhibits mTOR, leading to the induction of autophagy.

Uniqueness

This compound is unique in its specific mechanism of action and its potential therapeutic applications. Unlike other autophagy modulators, this compound may offer a more targeted approach to modulating autophagy, making it a valuable tool in both research and therapeutic contexts.

Properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

5-chloro-N-[(2R)-1-(4-chloroanilino)-1-oxo-3-phenylpropan-2-yl]-2-hydroxybenzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-15-6-9-17(10-7-15)25-22(29)19(12-14-4-2-1-3-5-14)26-21(28)18-13-16(24)8-11-20(18)27/h1-11,13,19,27H,12H2,(H,25,29)(H,26,28)/t19-/m1/s1

InChI Key

VDXPOMCEKWAGSX-LJQANCHMSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)Cl)NC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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